molecular formula C7H12O4 B14002288 4-Oxo-4-propoxybutanoic acid CAS No. 6946-88-9

4-Oxo-4-propoxybutanoic acid

Cat. No.: B14002288
CAS No.: 6946-88-9
M. Wt: 160.17 g/mol
InChI Key: PDOSDCQRPAABHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-propoxybutanoic acid can be achieved through several methods. One common approach involves the reaction of succinic anhydride with propanol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial production may incorporate steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-propoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in an aqueous acetic acid medium.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is 4-hydroxy-4-propoxybutanoic acid.

    Substitution: The major products are the substituted butanoic acids with different alkoxy groups.

Scientific Research Applications

4-Oxo-4-propoxybutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an intermediate in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Oxo-4-propoxybutanoic acid involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes enolization in strong acid medium, and the enol form is the reactive species. The hypobromous acidium ion (H₂O⁺Br) acts as the reactive species in the oxidation process . The development of positive charge in the transition state is a key feature of its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-propoxybutanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a ketone and a propoxy group allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-oxo-4-propoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-5-11-7(10)4-3-6(8)9/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOSDCQRPAABHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288716
Record name 4-oxo-4-propoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6946-88-9
Record name NSC57375
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-oxo-4-propoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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